molecular formula C8H5BrClN3 B3045484 6-Bromo-3-chloroquinoxalin-2-amine CAS No. 1083181-47-8

6-Bromo-3-chloroquinoxalin-2-amine

Cat. No. B3045484
CAS RN: 1083181-47-8
M. Wt: 258.50
InChI Key: OHECRYPLGOMEBE-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H5BrClN3 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloroquinoxalin-2-amine consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms, with bromine and chlorine substituents .


Chemical Reactions Analysis

Amines, such as 6-Bromo-3-chloroquinoxalin-2-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown potential in the field of oncology. They can inhibit the growth of cancer cells and prevent them from proliferating .

Anti-Microbial Activity

Quinoxaline derivatives, including “6-Bromo-3-chloroquinoxalin-2-amine”, have demonstrated antimicrobial properties. They can inhibit the growth of harmful microorganisms .

Anti-Convulsant Activity

Some quinoxaline derivatives have been found to possess anti-convulsant properties, which could make them useful in the treatment of epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

Quinoxaline derivatives have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease .

Anti-Malarial Activity

Quinoxaline derivatives have demonstrated anti-malarial properties. They can inhibit the growth of Plasmodium species, the parasites that cause malaria .

Anti-Leishmanial Activity

Some quinoxaline derivatives, including “6-Bromo-3-chloroquinoxalin-2-amine”, have shown potent activity against strains of Leishmania, the parasites that cause leishmaniasis .

Anti-HIV Activity

Quinoxaline derivatives have shown potential in the treatment of HIV. They can inhibit the replication of the virus .

Anti-Inflammatory Activity

Quinoxaline derivatives have demonstrated anti-inflammatory properties. They can reduce inflammation, which is involved in many diseases .

Future Directions

Quinoxaline derivatives, including 6-Bromo-3-chloroquinoxalin-2-amine, have potential for further development in drug discovery due to their wide spectrum of biological importance . Future research could focus on synthesizing novel quinoxaline derivatives and investigating their biological activities.

properties

IUPAC Name

6-bromo-3-chloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHECRYPLGOMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676964
Record name 6-Bromo-3-chloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroquinoxalin-2-amine

CAS RN

1083181-47-8
Record name 2-Quinoxalinamine, 6-bromo-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083181-47-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-chloroquinoxalin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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